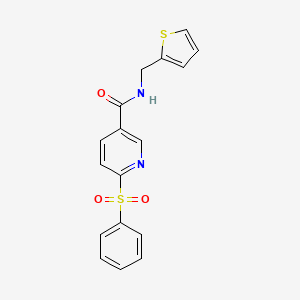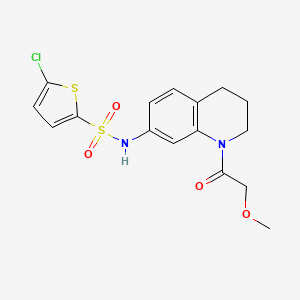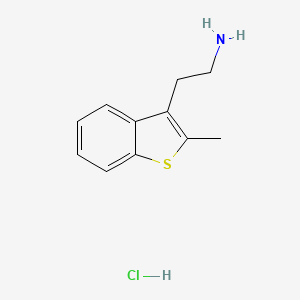
6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide, also known as P2X7 receptor antagonist A438079, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound belongs to the class of nicotinamide derivatives and is a potent inhibitor of the P2X7 receptor, which is a member of the purinergic receptor family.
Wirkmechanismus
The 6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide receptor is a ligand-gated ion channel that is activated by extracellular ATP. The activation of this receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines. 6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide acts as a competitive antagonist of the 6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide receptor and prevents its activation by ATP. The compound binds to the allosteric site of the receptor and stabilizes its closed conformation, thereby blocking the influx of calcium ions and the release of cytokines.
Biochemical and Physiological Effects:
The inhibition of the 6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide receptor by 6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide has been shown to have several biochemical and physiological effects. The compound has been reported to reduce the release of pro-inflammatory cytokines, such as IL-1β and TNF-α, in various cell types. It has also been shown to inhibit the activation of the NLRP3 inflammasome, which is a key mediator of inflammation. In addition, the compound has been reported to have analgesic effects in animal models of pain and to protect against neurodegeneration in models of Alzheimer's disease and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide is its high potency and selectivity for the 6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide receptor. The compound has been shown to have a low affinity for other purinergic receptors, which reduces the risk of off-target effects. However, the compound has a relatively short half-life in vivo, which may limit its therapeutic potential. In addition, the compound has poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide. One of the key areas of focus is the development of more potent and selective 6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide receptor antagonists with improved pharmacokinetic properties. Another area of research is the investigation of the compound's potential therapeutic applications in various diseases, including inflammation, pain, and neurodegeneration. Furthermore, the compound's mechanism of action and its effects on other signaling pathways need to be further elucidated to fully understand its therapeutic potential.
Synthesemethoden
The synthesis of 6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide involves the reaction of 2-thienylmethanamine with 6-bromo-nicotinamide in the presence of a palladium catalyst. The resulting intermediate is then treated with phenylsulfonyl chloride to obtain the final product. The yield of the synthesis is reported to be around 60%, and the purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
The 6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide receptor is known to play a crucial role in various physiological and pathological processes, including inflammation, pain, and neurodegeneration. Therefore, the inhibition of this receptor has emerged as a potential therapeutic strategy for the treatment of several diseases. 6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide has been extensively studied for its ability to block the 6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide receptor and its potential therapeutic applications. The compound has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies.
Eigenschaften
IUPAC Name |
6-(benzenesulfonyl)-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S2/c20-17(19-12-14-5-4-10-23-14)13-8-9-16(18-11-13)24(21,22)15-6-2-1-3-7-15/h1-11H,12H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUBWXGRWRJSBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[(4-tert-butylphenyl)methylsulfanyl]-3-[(4-chlorophenyl)methyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2365044.png)


![Tert-butyl (1R,5S)-8-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B2365049.png)


![(3-bromophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2365055.png)




![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2365061.png)